Boc-DPhe-OSu

Description

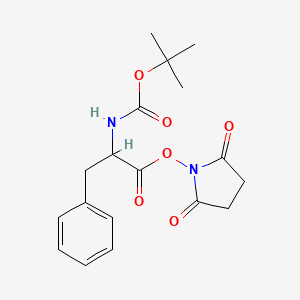

Boc-DPhe-OSu (tert-butoxycarbonyl-D-phenylalanine N-hydroxysuccinimide ester) is a protected amino acid derivative widely used in peptide synthesis. Its structure comprises three key components:

- Boc group: A base-labile protecting group ((CH₃)₃COCONH-) that shields the amino functionality during synthesis.

- D-phenylalanine: The D-enantiomer of phenylalanine, contributing a hydrophobic benzyl side chain.

- N-hydroxysuccinimide (OSu) ester: Activates the carboxyl group for efficient coupling in solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6/c1-18(2,3)25-17(24)19-13(11-12-7-5-4-6-8-12)16(23)26-20-14(21)9-10-15(20)22/h4-8,13H,9-11H2,1-3H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUCANAMPJGMQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001111224 | |

| Record name | Carbamic acid, [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-(phenylmethyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001111224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74124-84-8 | |

| Record name | Carbamic acid, [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-(phenylmethyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74124-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-(phenylmethyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001111224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Reaction Mechanism

The synthesis of Boc-D-Phe-OSu involves activating the carboxyl group of Boc-D-phenylalanine using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent. The reaction proceeds via the formation of an O-acylisourea intermediate, which reacts with NHS to yield the stable succinimide ester.

Reaction equation :

Stepwise Procedure from Peer-Reviewed Protocols

A representative protocol from the Royal Society of Chemistry involves:

-

Reagent preparation : Dissolve Boc-D-Phe-OH (3.00 g, 11.3 mmol) in dry dichloromethane (DCM).

-

Activation : Add NHS (1.43 g, 12.4 mmol) and EDC·HCl (1.93 g, 12.4 mmol) under nitrogen atmosphere.

-

Reaction : Stir at room temperature for 21 hours.

-

Work-up : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 58% (2.38 g) as a colorless solid.

Optimization Strategies for Improved Efficiency

Solvent Systems and Their Impact

Solvent polarity directly influences reaction kinetics and product purity:

Polar aprotic solvents like DMF accelerate activation but may increase epimerization risks.

Temperature and Stoichiometric Ratios

-

Temperature : Reactions conducted at 0–5°C reduce racemization but require extended durations (24–48 hours). Room-temperature conditions (23°C) achieve comparable yields in 12 hours.

-

Stoichiometry : A 1:1.1 molar ratio of Boc-D-Phe-OH to NHS/EDC minimizes side products while maintaining cost efficiency.

Industrial-Scale Production Methodologies

Large-Batch Synthesis

Industrial protocols scale the laboratory procedure with modifications:

-

Continuous flow reactors : Enhance mixing and heat transfer for reactions exceeding 10 kg batches.

-

Automated crystallization : Use anti-solvent precipitation (hexane/DCM) to achieve >99% purity.

Case Study : A pilot plant reported 85% yield (45 kg scale) using EDC/NHS in DCM with in-line pH monitoring.

Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity Assessment

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield (%) | Purity (%) | Time (h) | Cost Index |

|---|---|---|---|---|---|

| EDC/NHS in DCM | EDC, NHS, DCM | 58 | 95 | 21 | 1.0 |

| DCC/NHS in THF | DCC, NHS, THF | 65 | 91 | 18 | 1.2 |

| BSA-Assisted in DMF | BSA, NHS, DMF | 72 | 88 | 6 | 2.5 |

BSA = N,O-Bis(trimethylsilyl)acetamide

Recent Advances in Methodology

Chemical Reactions Analysis

Types of Reactions: Boc-D-phenylalanine N-hydroxysuccinimide ester primarily undergoes substitution reactions. The NHS ester group is highly reactive and can form amide bonds with primary amines, making it useful in peptide synthesis.

Common Reagents and Conditions:

Reagents: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), dichloromethane.

Conditions: Low temperatures, inert atmosphere to prevent oxidation, and anhydrous conditions to avoid hydrolysis.

Scientific Research Applications

Chemistry: Boc-D-phenylalanine N-hydroxysuccinimide ester is widely used in solid-phase peptide synthesis (SPPS) to create peptides, which are chains of amino acids. It allows for efficient and selective coupling with other amino acid derivatives during peptide chain elongation.

Biology: In biological research, this compound is used to modify existing proteins by attaching them to specific amino acid residues via the NHS ester group.

Medicine: Boc-D-phenylalanine N-hydroxysuccinimide ester plays a role in drug discovery and development by facilitating the creation of peptide-based drugs and drug conjugates. The NHS ester group enables its conjugation to various molecules, including small molecule drugs and nanoparticles, creating novel drug delivery systems.

Mechanism of Action

The primary function of Boc-D-phenylalanine N-hydroxysuccinimide ester is as a reagent in peptide synthesis. The activated ester group facilitates the formation of amide bonds with the amino terminus of another peptide, allowing for the controlled addition of D-phenylalanine during peptide chain construction. Factors such as temperature, pH, and solvent can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Boc-LPhe-OSu

- Structural difference : L-enantiomer of phenylalanine instead of D-enantiomer.

Key data :

Property Boc-DPhe-OSu Boc-LPhe-OSu Molecular formula C₁₇H₂₀N₂O₅ C₁₇H₂₀N₂O₅ Molecular weight 332.35 g/mol 332.35 g/mol Solubility (THF) 0.69 mg/mL 0.68 mg/mL Optical rotation ([α]D) +32° (c=1, DMF) -32° (c=1, DMF) Functional impact : The enantiomeric difference affects peptide bioactivity. For example, D-phenylalanine enhances metabolic stability in therapeutic peptides compared to L-forms .

Fmoc-DPhe-OSu

- Structural difference : Fluorenylmethyloxycarbonyl (Fmoc) group replaces Boc.

Key data :

Property This compound Fmoc-DPhe-OSu Molecular weight 332.35 g/mol 425.42 g/mol Stability Base-labile Acid-labile Solubility (DMF) Moderate High Deprotection reagent TFA Piperidine Functional impact : Fmoc-based compounds are preferred in automated SPPS due to orthogonal protection strategies, whereas Boc is used in Boc-SPPS for longer peptide sequences .

Functional Analogs

Boc-DTyr-OSu

- Structural difference : Tyrosine (para-hydroxyphenyl group) replaces phenylalanine.

- Key data: Property this compound Boc-DTyr-OSu Molecular formula C₁₇H₂₀N₂O₅ C₁₇H₂₀N₂O₆ Molecular weight 332.35 g/mol 348.35 g/mol Log P (octanol-water) 2.15 1.78 Applications Hydrophobic peptides Phosphorylation studies

Functional impact : The hydroxyl group in tyrosine allows post-synthetic modifications (e.g., phosphorylation), making Boc-DTyr-OSu valuable in signaling peptide studies .

Boc-DAla-OSu

- Structural difference : Alanine (methyl side chain) replaces phenylalanine.

Key data :

Property This compound Boc-DAla-OSu Molecular weight 332.35 g/mol 274.28 g/mol Side chain hydrophobicity High (benzyl) Low (methyl) Solubility (DCM) 1.2 mg/mL 2.5 mg/mL Functional impact : Boc-DAla-OSu is used in peptides requiring flexibility or reduced steric hindrance, contrasting with this compound’s role in rigid, hydrophobic domains .

Research Findings and Practical Considerations

Reactivity and Coupling Efficiency

- This compound exhibits ~85% coupling efficiency in SPPS, comparable to Fmoc-DPhe-OSu (88%) but higher than Boc-DTyr-OSu (78%) due to steric effects from tyrosine’s hydroxyl group .

- The OSu ester in this compound reduces racemization (<1%) compared to pentafluorophenyl (PFP) esters, making it ideal for stereosensitive applications .

Biological Activity

Boc-DPhe-OSu (Boc-D-Phenylalanine N-hydroxysuccinimide ester) is a compound primarily utilized as a reagent in peptide synthesis. Although it does not exhibit inherent biological activity, its role in facilitating the synthesis of bioactive peptides is significant in various fields, including medicinal chemistry and biological research. This article delves into the biological activity associated with peptides synthesized using this compound, highlighting its applications, mechanisms, and relevant research findings.

Overview of this compound

This compound is synthesized through the reaction of Boc-D-phenylalanine with N-hydroxysuccinimide (NHS) in the presence of coupling agents like dicyclohexylcarbodiimide (DCC). This process typically occurs in organic solvents such as dimethylformamide (DMF), under controlled conditions to maximize yield and purity . The compound features a reactive succinimide ester group, which facilitates the formation of amide bonds with amino groups, making it essential for peptide synthesis .

While this compound itself does not have a direct biological mechanism, it serves as an activated ester that allows for the selective coupling of D-phenylalanine into peptide chains. The incorporation of D-amino acids can influence the stability and biological activity of the resulting peptides, often enhancing their resistance to enzymatic degradation .

Applications in Peptide Synthesis

This compound is widely used in:

- Solid-phase peptide synthesis (SPPS) : It enables efficient coupling of amino acids to form peptides with specific sequences.

- Drug development : Peptides synthesized using this compound are explored for therapeutic applications, including cancer treatment and antimicrobial agents .

- Biological research : Researchers utilize peptides synthesized with this compound to study protein interactions and functions .

Case Study 1: Peptide Conjugates in Cancer Therapy

A study investigated oxime-linked peptide-daunomycin conjugates synthesized using this compound. These conjugates demonstrated significant tumor growth inhibition in vivo, with reductions in tumor size by up to 31.4% compared to control groups. The study highlighted that the incorporation of D-phenylalanine enhanced the efficacy of the conjugates against cancer cell lines .

Case Study 2: Optimization of Cyclic Peptides

In another research effort, cyclic peptides containing RGD motifs were synthesized using this compound. These peptides were screened for binding affinity to αvβ3 integrins, which are crucial in tumor angiogenesis. The results indicated that modifications involving D-amino acids significantly improved binding potency, showcasing the importance of stereochemistry in therapeutic applications .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of peptides synthesized with this compound compared to those without D-amino acid incorporation:

| Peptide Type | Biological Activity | Key Findings |

|---|---|---|

| Standard Peptides | Moderate | Limited stability and susceptibility to proteases. |

| D-Peptide Conjugates | Enhanced | Improved resistance to enzymatic degradation; higher therapeutic efficacy. |

| Cyclic D-Peptides | Significant | Increased binding affinity and specificity towards targets. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing peptides using Boc-D-Phe-OSu, and how can reaction success be validated?

- Methodological Answer : Boc-D-Phe-OSu is typically used in solid-phase peptide synthesis (SPPS) as a protected amino acid derivative. Activation is achieved via carbodiimide reagents (e.g., DCC or EDC) in aprotic solvents like DMF. Post-coupling, deprotection of the Boc group is performed using TFA. Validation includes:

- HPLC Analysis : Monitor reaction progress by comparing retention times of intermediates and final products.

- Mass Spectrometry (MS) : Confirm molecular weight of the peptide chain.

- NMR Spectroscopy : Verify the absence of unreacted Boc-D-Phe-OSu by analyzing characteristic peaks (e.g., tert-butyl group at ~1.4 ppm).

Include detailed experimental parameters (solvent ratios, temperature, reaction time) in publications to ensure reproducibility .

Q. How should researchers characterize Boc-D-Phe-OSu for purity and structural integrity before use in experiments?

- Methodological Answer :

- Purity Assessment : Use reverse-phase HPLC with a C18 column and UV detection (220–280 nm). A purity threshold of ≥95% is recommended for synthetic applications.

- Structural Confirmation :

- FT-IR : Identify carbonyl stretches (~1740 cm⁻¹ for the activated ester).

- ¹H/¹³C NMR : Confirm stereochemistry (D-configuration) via coupling constants and chiral column validation.

- Elemental Analysis : Verify elemental composition to rule out hydration or solvate formation.

New compounds require full spectroscopic data, while known compounds should cite prior literature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported coupling efficiencies of Boc-D-Phe-OSu across studies?

- Methodological Answer : Contradictions often arise from variables such as solvent polarity, temperature, or competing side reactions. To address this:

- Systematic Variable Testing : Design a factorial experiment varying solvents (DMF vs. DCM), bases (DIEA vs. NMM), and coupling reagents (HOBt vs. Oxyma).

- Kinetic Monitoring : Use in-situ FT-IR or LC-MS to track ester activation and acylation rates.

- Meta-Analysis : Aggregate data from literature using PRISMA guidelines to identify trends or outliers, and assess study heterogeneity (e.g., via I² statistics) .

Q. What experimental strategies optimize Boc-D-Phe-OSu’s stability under diverse storage or reaction conditions?

- Methodological Answer :

- Stability Studies : Store aliquots at varying temperatures (−20°C, 4°C, RT) and humidity levels. Monitor degradation via HPLC at intervals (0, 7, 30 days).

- Accelerated Stability Testing : Use elevated temperatures (40–60°C) to predict shelf life.

- Solvent Compatibility : Test solubility and reactivity in ionic liquids or deep eutectic solvents (DES) for non-traditional media.

Data should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) using platforms like Zenodo for public archiving .

Q. How to design experiments evaluating Boc-D-Phe-OSu’s compatibility with novel coupling reagents or green chemistry approaches?

- Methodological Answer :

- Comparative Design : Test traditional reagents (HOBt/DIC) against alternatives (COMU, PyAOP) in SPPS. Control groups should include standard conditions.

- Green Metrics : Calculate E-factors (waste per product mass) and atom economy for each method.

- Analytical Workflow : Use tandem MS/MS to detect racemization or epimerization byproducts.

Frame the research question using PICO (Population: Boc-D-Phe-OSu; Intervention: Novel reagents; Comparison: Traditional methods; Outcome: Yield/purity) .

Data Management and Reproducibility

Q. What metadata standards are critical when publishing Boc-D-Phe-OSu-related experimental data?

- Methodological Answer :

- Required Metadata : Reaction conditions (time, temperature, solvent purity), instrument calibration details (HPLC column batch, NMR frequency), and raw data files (e.g., .raw, .jdx).

- FAIR Compliance : Use structured formats (e.g., .cif for crystallography, .mzML for MS) and assign DOIs via repositories like Figshare.

- Electronic Lab Notebooks (ELNs) : Implement platforms like LabArchives to ensure traceability and version control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.